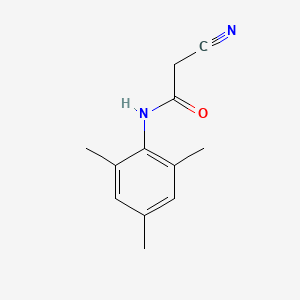

2-cyano-N-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Cyano-N-mesitylacetamide and its derivatives involves multiple steps, including the use of cyanoacetamide as a key intermediate. For instance, the synthesis and characterization of related compounds, such as 2-Cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl)acetamide, have been detailed, showcasing methods that might be adaptable for 2-Cyano-N-mesitylacetamide (Khanum et al., 2022). These processes typically involve cyclocondensation reactions, where cyanoacetamide is reacted with various aldehydes in the presence of catalysts.

Molecular Structure Analysis

The molecular structure of 2-Cyano-N-mesitylacetamide, like its analogs, can be analyzed using spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR spectrum analyses. Theoretical studies, including density functional theory (DFT), provide insights into the optimal molecular geometry, vibrational wavenumbers, and electronic characteristics (Khanum et al., 2022).

Chemical Reactions and Properties

2-Cyano-N-mesitylacetamide participates in various chemical reactions, forming complexes with metals or undergoing nucleophilic addition reactions. Its reactivity can be attributed to the cyano and acetamide functional groups, which are reactive sites for nucleophilic attack. Studies on similar compounds have highlighted their ability to form complexes with silver(I) and their potential as non-electric gas sensors due to unique photoluminescence properties (Gerasimchuk et al., 2010).

Scientific Research Applications

Field

Application

“2-cyano-N-mesitylacetamide” is used in the cyanoacetylation of amines. This process is crucial in the formation of biologically active compounds .

Method

The synthesis of cyanoacetamides, including “2-cyano-N-mesitylacetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Results

The cyanoacetamide derivatives obtained from this process are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Construction of Heterocycles and Carbocycles

Field

Application

The cyano group in “2-cyano-N-mesitylacetamide” can act as a radical acceptor in cascade reactions. This provides diverse opportunities for the convenient construction of various important heterocycles and carbocycles .

Method

Results

Such synthetic strategies open new ways for the rapid buildup of molecular complexity .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

2-cyano-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-6-9(2)12(10(3)7-8)14-11(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTLXUGEGQVHGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308046 |

Source

|

| Record name | 2-cyano-N-mesitylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-mesitylacetamide | |

CAS RN |

24578-56-1 |

Source

|

| Record name | 24578-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-mesitylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)

![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)